Ethyl 3,5-difluorobenzimidate
CAS No.:
Cat. No.: VC18035633
Molecular Formula: C9H9F2NO
Molecular Weight: 185.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9F2NO |
|---|---|
| Molecular Weight | 185.17 g/mol |
| IUPAC Name | ethyl 3,5-difluorobenzenecarboximidate |
| Standard InChI | InChI=1S/C9H9F2NO/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5,12H,2H2,1H3 |
| Standard InChI Key | QLCBFPZFEFJRMH-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=N)C1=CC(=CC(=C1)F)F |
Introduction
Structural and Molecular Characteristics
Ethyl 3,5-difluorobenzimidate (CHFNO) belongs to the class of imidate esters, characterized by an imidate functional group (-N=C-O-) attached to an ethyl group and a 3,5-difluorophenyl moiety. The molecular structure features two fluorine atoms at the meta positions of the benzene ring, which significantly influence its electronic properties and reactivity. Comparative analysis with ethyl 3,5-difluorobenzoate (CHFO) reveals that the replacement of the carboxylate group with an imidate group introduces nucleophilic reactivity at the nitrogen center, enabling participation in condensation and cyclization reactions .
The fluorine atoms enhance the compound's lipophilicity and metabolic stability, as evidenced by the logP value of 2.3 for ethyl 3,5-difluorobenzoate, a closely related analog . This suggests that ethyl 3,5-difluorobenzimidate may exhibit similar hydrophobic characteristics, making it suitable for applications requiring membrane permeability.
Synthesis and Reaction Pathways
Pinner Synthesis Route
The most plausible synthesis route involves the Pinner reaction, where 3,5-difluorobenzonitrile undergoes nucleophilic addition with ethanol in the presence of hydrochloric acid. This method, widely used for imidate ester preparation, proceeds via the following steps:
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Protonation of Nitrile:
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Alcohol Addition:
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Deprotonation:
This pathway mirrors the synthesis of N-(1,1-dimethylpropynyl)-3,5-difluorobenzamide from 3,5-difluorobenzoyl chloride, as described in patent US3534098A .
Alternative Pathways
Transimidification:
Ethyl 3,5-difluorobenzimidate may also be synthesized via transimidification reactions, where a pre-formed imidate exchanges alkoxy groups with ethanol under acidic conditions. For example:
Physicochemical Properties
While experimental data for ethyl 3,5-difluorobenzimidate is scarce, extrapolation from analogous compounds permits reasonable predictions:
The compound is expected to be a clear liquid at room temperature, sensitive to moisture and air due to the imidate group's susceptibility to hydrolysis . Storage under inert gas (argon or nitrogen) at 2–8°C is recommended to prevent degradation .
Reactivity and Applications
Nucleophilic Acylation
Ethyl 3,5-difluorobenzimidate serves as an acylating agent in the synthesis of amidines and heterocycles. For instance, reaction with primary amines yields substituted amidines:
This reactivity is exploited in pharmaceutical synthesis, particularly for compounds targeting fluorine-sensitive enzymes .
Cyclocondensation Reactions
In the presence of diols or diamines, ethyl 3,5-difluorobenzimidate participates in cyclocondensation to form six-membered heterocycles. For example, reaction with ethylene diamine produces benzimidazole derivatives:
Such heterocycles are pivotal in agrochemical and medicinal chemistry due to their bioisosteric properties .
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